2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide
Description
The compound 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide features a central imidazolidinone ring (2-oxoimidazolidin-1-yl) substituted with a 4-ethoxyphenyl group at position 2.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-21-13-7-5-12(6-8-13)18-10-9-17(15(18)20)11-14(19)16(2)3/h5-8H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNENCBJOHJZCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the condensation of an appropriate amine with an isocyanate or carbodiimide under controlled conditions.
Substitution with 4-Ethoxyphenyl Group:
Attachment of the Dimethylacetamide Moiety: The final step involves the acylation of the imidazolidinone derivative with dimethylacetamide using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The N,N-dimethylacetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity or generating bioactive metabolites.
Mechanism : Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release dimethylamine .
Functionalization of the 4-Ethoxyphenyl Group
The ethoxy substituent undergoes dealkylation or electrophilic substitution, enabling structural diversification:
O-Dealkylation
Applications : The phenolic product serves as a precursor for further modifications (e.g., sulfonation or glycosylation) .
Electrophilic Aromatic Substitution
The ethoxy group directs electrophiles to the para position, but substitution is hindered by the existing ethoxy group. Meta-directed reactions are less common but feasible under harsh conditions .
Modifications of the 2-Oxoimidazolidinone Ring
The imidazolidinone core participates in ring-opening and annulation reactions:
Ring-Opening with Nucleophiles
Mechanism : Base-induced ring opening proceeds via nucleophilic attack at the carbonyl carbon, while reduction targets the amide bond .
Cross-Coupling Reactions
The acetamide group facilitates palladium-catalyzed couplings:
Key Insight : The N,N-dimethylacetamide group stabilizes transition metals during catalysis, enhancing reaction efficiency .
Radical Reactions
Under oxidative conditions, the compound participates in radical-mediated transformations:
Mechanism : Copper or photoredox catalysts generate radicals that abstract hydrogen atoms, enabling functionalization at inert positions .
Biological Interactions
While not a chemical reaction per se, the compound interacts with biological targets:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazolidinones, including the compound , exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, including those responsible for leishmaniasis. Studies show that modifications to the imidazolidinone structure can enhance activity against resistant strains of bacteria and fungi .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, certain studies have demonstrated that imidazolidinone derivatives can induce apoptosis in prostate cancer cells, suggesting a potential role in cancer therapy .
Binding Affinity and Selectivity
The development of this compound has been supported by advanced analytical techniques such as X-ray fluorescence spectrometry, which allows researchers to measure binding affinities and selectivity between the compound and various biological receptors. This is crucial for understanding the therapeutic index and optimizing drug formulations .
Formulation Strategies
Formulation strategies involving this compound aim to enhance its bioavailability and therapeutic efficacy. Techniques such as liposomal encapsulation and polymer-based delivery systems are being explored to improve the pharmacokinetic properties of the compound, ensuring better absorption and targeted delivery to affected tissues .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Ring Systems
Target Compound
- Core structure: Imidazolidinone (5-membered ring with two nitrogen atoms and a ketone).
- Substituents : 4-Ethoxyphenyl at position 3; N,N-dimethylacetamide at position 1.
Analog 1: Etometazen (Benzimidazole Derivative)
- Core structure : Benzimidazole (fused benzene and imidazole rings) .
- Substituents: 4-Ethoxyphenylmethyl, 5-methyl group, and diethylaminoethyl chain.
Analog 2: 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
Substituent Effects
4-Ethoxyphenyl Group
- Common feature : Present in the target compound, Etometazen, and etofenprox (a pyrethroid insecticide) .
- Functional role : Enhances lipophilicity and may contribute to π-π stacking interactions in receptor binding. In etofenprox, this group is critical for insecticidal activity .
Acetamide Side Chains
- Etometazen: Diethylaminoethyl chain introduces basicity, likely enhancing CNS penetration .
Pharmacological and Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide
- Molecular Formula : CHNO
- Molecular Weight : 232.28 g/mol
The compound features an imidazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing imidazolidinone structures exhibit significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC (µM) | Target Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | HeLa | Apoptosis induction |
| Compound B | 15 | MCF-7 | Cell cycle arrest |
| This compound | 12 | A549 | Apoptosis and autophagy modulation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University evaluated the antibacterial effects of similar imidazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of This compound is hypothesized to involve multiple pathways:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, contributing to their anticancer effects.
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound in a mouse model of lung cancer. Mice treated with This compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased cell proliferation and increased apoptosis markers in treated tissues .
Case Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of the compound through acute toxicity tests. The results indicated an LD50 value exceeding 2000 mg/kg in rats, suggesting a favorable safety margin for further development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide with high purity?
Methodological Answer: Synthesis requires careful optimization of reaction parameters:
- Solvent Choice : Polar aprotic solvents like DMF ( ) or acetic acid ( ) enhance reactivity.
- Temperature Control : Reflux conditions (e.g., 80–100°C) are often used for imidazolidinone ring formation ( ).
- Reagents : Oxidizing agents (e.g., H₂O₂) or coupling agents like carbonyldiimidazole ( ) facilitate intermediate steps.
- Purification : Recrystallization from methanol or ethanol ( ) and TLC monitoring ( ) ensure purity. Yield improvements (>70%) are achievable by adjusting stoichiometry and reaction time (2–4 hours) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirm ethoxyphenyl and imidazolidinone moieties (e.g., δ 1.3–1.5 ppm for ethoxy CH₃, δ 160–170 ppm for carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~332.18 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O ether) confirm functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R₂²(8) motifs in analogs) .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., similar to imidazole-based inhibitors in ).
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (as in ) or NF-κB reporter assays.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations . Include positive controls (e.g., dexamethasone for inflammation) and dose-response curves .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-oxoimidazolidin-1-yl group in this compound?
Methodological Answer: The 2-oxoimidazolidin-1-yl group undergoes:
- Nucleophilic Acyl Substitution : Reacts with amines or thiols at the carbonyl carbon ( ).
- Oxidation-Reduction : H₂O₂ oxidizes thioethers to sulfoxides (), while NaBH₄ reduces ketones (if present). Computational studies (DFT) can model transition states and charge distribution to predict reactivity .
Q. How do storage conditions and formulation affect the compound’s stability?
Methodological Answer: Stability is influenced by:
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis ( ).
- Light Exposure : Amber vials reduce photodegradation of the ethoxyphenyl group.
- Solvent Compatibility : Avoid protic solvents (e.g., water) for long-term storage; use DMSO or dry DCM . Monitor degradation via HPLC-MS every 3–6 months .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Address discrepancies by:
- Structural Verification : Re-analyze disputed batches via NMR/X-ray to confirm identity (e.g., identified H-bonding discrepancies).
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and protocols (e.g., ATP-based kinase assays) .
- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .
Q. Can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer: Yes, using:
- Molecular Docking : Simulate binding to active sites (e.g., COX-2 or EGFR kinases) with AutoDock Vina .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on activity . Validate predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
